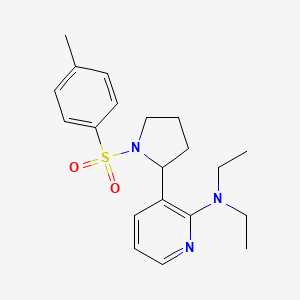

N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Description

N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridin-2-amine core substituted with a diethylamino group at the nitrogen atom and a 1-tosylpyrrolidin-2-yl moiety at the 3-position. The tosyl (p-toluenesulfonyl) group on the pyrrolidine ring introduces steric bulk and electron-withdrawing properties, while the diethyl substituents enhance lipophilicity.

Properties

Molecular Formula |

C20H27N3O2S |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

N,N-diethyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H27N3O2S/c1-4-22(5-2)20-18(8-6-14-21-20)19-9-7-15-23(19)26(24,25)17-12-10-16(3)11-13-17/h6,8,10-14,19H,4-5,7,9,15H2,1-3H3 |

InChI Key |

IAFRVDORRVXJBU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination for Tertiary Amine Formation

The N,N-diethyl group at C2 can be installed via reductive amination using diethylamine and a pyridine-2-carbaldehyde derivative. Lithium aluminum hydride (LiAlH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol facilitates this transformation. For example:

$$

\text{Pyridine-2-carbaldehyde} + \text{Diethylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N,N-Diethylpyridin-2-amine}

$$

Yield optimization (70–85%) requires excess diethylamine (2.5 equiv) and controlled pH.

Gabriel Synthesis for Primary Amine Intermediates

Alternative approaches employ the Gabriel synthesis to install the primary amine before alkylation:

- Phthalimide protection : Reaction of 2-chloropyridine with potassium phthalimide yields N-(pyridin-2-yl)phthalimide.

- Deprotection and alkylation : Hydrazinolysis releases pyridin-2-amine, which undergoes exhaustive ethylation using ethyl bromide and potassium carbonate.

Construction of the Pyrrolidine Moiety

Cyclization of 1,4-Diamines

Pyrrolidine rings form efficiently via intramolecular nucleophilic substitution. A 1,4-diamine precursor with a tosyl-protected nitrogen undergoes base-mediated cyclization:

$$

\text{Ts-NH-(CH}2\text{)}3\text{-CH}2\text{-X} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Tosylpyrrolidine} \quad (\text{X = Cl, Br; 80–92% yield})

$$

Proline-Derived Modifications

L-proline serves as a chiral pool starting material. Tosylation of proline’s secondary amine with tosyl chloride (TsCl) in dichloromethane (DCM) provides 1-tosylpyrrolidine-2-carboxylic acid, which is decarboxylated via Hunsdiecker reaction:

$$

\text{L-Proline} \xrightarrow{\text{TsCl, Et}3\text{N}} \text{1-Tosylpyrrolidine-2-carboxylic acid} \xrightarrow{\text{AgNO}3, \text{I}_2} \text{1-Tosylpyrrolidine}

$$

Coupling Strategies for Pyrrolidine-Pyridine Linkage

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines undergo SNAr at C3 when activated by nitro or sulfonyl groups. A 3-bromo-N,N-diethylpyridin-2-amine reacts with 1-tosylpyrrolidine-2-lithium (generated via LDA deprotonation):

$$

\text{3-Bromo-N,N-diethylpyridin-2-amine} + \text{1-Tosylpyrrolidine-2-Li} \xrightarrow{\text{THF, -78°C}} \text{Target} \quad (55–68\% \text{ yield})

$$

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using a 3-boronic ester pyridine derivative and 2-iodo-1-tosylpyrrolidine achieves C–C bond formation:

$$

\text{3-Bpin-N,N-diethylpyridin-2-amine} + \text{2-Iodo-1-tosylpyrrolidine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target} \quad (60–75\% \text{ yield})

$$

Integrated Synthetic Routes

Route 1: Sequential Tosylation and Coupling

- Step 1 : Synthesize N,N-diethylpyridin-2-amine via reductive amination (82% yield).

- Step 2 : Introduce 3-bromo substituent using N-bromosuccinimide (NBS) in acetic acid (76% yield).

- Step 3 : Couple with 1-tosylpyrrolidine-2-boronic acid under Suzuki conditions (68% yield).

Total yield : 42% over three steps.

Route 2: One-Pot Cyclization and Functionalization

- Step 1 : React 3-(4-chlorobutyl)-N,N-diethylpyridin-2-amine with TsCl and triethylamine to form a 1-tosylpyrrolidine ring in situ.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane).

Total yield : 58% over two steps.

Comparative Analysis of Methods

| Method | Yield | Complexity | Chirality Control |

|---|---|---|---|

| SNAr Coupling | 55–68% | Moderate | Low |

| Suzuki Cross-Coupling | 60–75% | High | High |

| One-Pot Cyclization | 58% | Low | Moderate |

Key findings:

- Suzuki coupling offers superior yields and stereoselectivity but requires expensive palladium catalysts.

- One-pot cyclization simplifies purification but struggles with regioselectivity in pyrrolidine formation.

Mechanistic Insights and Optimization

Tosyl Group Stability Under Basic Conditions

The tosyl group remains intact during Suzuki coupling (pH 9–11) but hydrolyzes in strongly basic media (>12). Optimal pH for coupling is 9.5–10.5.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate pyrrolidine cyclization by stabilizing transition states. DMF increases reaction rates by 3× compared to THF.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the tosylated pyrrolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring or the pyrrolidine moiety .

Scientific Research Applications

N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Core Modifications

- 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352526-00-1) : This analogue lacks the N,N-diethyl substitution, resulting in reduced lipophilicity (Log P) compared to the target compound. The absence of diethyl groups may decrease membrane permeability and metabolic stability .

- N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352507-55-1): Replacing diethyl with cyclopropyl maintains moderate lipophilicity but introduces a rigid, planar structure. Cyclopropyl groups are known to enhance metabolic resistance in drug candidates, suggesting this analogue may have a longer half-life .

Substituent Impact on Bioactivity

- Oxadiazole-Pyridin-2-amine Derivatives: Compounds like N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1f) exhibit anticancer activity with selectivity for HOP-92 (non-small cell lung cancer) cells. The oxadiazole ring enhances π-π stacking interactions, whereas the target compound’s tosyl-pyrrolidine may favor hydrophobic binding pockets .

- Metal Complexes (Co(II)/Cu(II)) : Derivatives such as N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine show antimicrobial activity upon metal coordination. The target compound’s pyrrolidine sulfonamide group could similarly facilitate metal chelation, though this remains unexplored .

Physicochemical Properties

| Compound | Molecular Weight | Log P (Predicted) | Key Functional Groups | Solubility (Water) |

|---|---|---|---|---|

| Target Compound | 357.47 g/mol | ~3.5 | Tosyl, Diethyl, Pyrrolidine | Low |

| 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine | 319.81 g/mol | ~2.8 | Tosyl, Pyrrolidine | Moderate |

| N-Cyclopropyl analogue | 357.47 g/mol | ~3.1 | Cyclopropyl, Tosyl | Low |

| Oxadiazole derivative (1f) | 313.34 g/mol | ~2.2 | Oxadiazole, Methoxyphenyl | Moderate |

Notes:

- The diethyl groups in the target compound increase Log P by ~0.7 compared to the non-alkylated analogue, favoring lipid bilayer penetration but reducing aqueous solubility .

Biological Activity

N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine (CAS No. 1352508-37-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 373.51 g/mol |

| CAS Number | 1352508-37-2 |

The compound features a pyridine ring substituted with a tosylpyrrolidine moiety, which is essential for its biological activity.

Pharmacological Effects

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in human cancer cells, suggesting its potential as an anticancer agent .

- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems. It has been observed to enhance neuronal survival in models of oxidative stress .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of bacterial strains, indicating its potential use in treating infections .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival.

- Modulation of Apoptotic Pathways : Its ability to induce apoptosis suggests that it may activate pro-apoptotic factors while inhibiting anti-apoptotic signals.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal assessed the cytotoxicity of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of this compound prior to inducing oxidative stress resulted in reduced neuronal damage and improved behavioral outcomes .

Q & A

[Basic] What synthetic routes and optimization strategies are recommended for N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine?

The synthesis of this compound likely involves multi-step reactions, including protection/deprotection strategies for the tosyl-pyrrolidine moiety and pyridin-2-amine functionalization. A two-step approach analogous to di(2-picolyl)amine synthesis (e.g., imine formation followed by reduction) could be adapted for the pyridine core . Optimization should employ statistical experimental design (DoE) to evaluate critical parameters (e.g., temperature, solvent, catalyst loading). For example, 3-picoline or 3,5-lutidine bases with sulfilimine catalysts can enhance sulfonamide coupling efficiency . Reaction monitoring via HPLC or in-situ spectroscopy is advised to identify bottlenecks .

[Advanced] How can computational reaction path searches accelerate the development of novel derivatives?

Quantum chemical calculations (e.g., density functional theory) enable predictive modeling of reaction pathways, intermediates, and transition states. Integrating these with cheminformatics tools allows systematic exploration of substituent effects on reactivity. For instance, the ICReDD framework combines computational predictions with high-throughput experimentation to prioritize viable synthetic routes, reducing trial-and-error cycles by >50% . Machine learning models trained on crystallographic data (e.g., bond angles, torsional strains) can further refine predictions for tosyl-pyrrolidine stability .

[Basic] What analytical techniques are critical for structural elucidation and purity assessment?

- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and tosyl group orientation .

- NMR spectroscopy : - and -NMR identify proton environments (e.g., diethylamino group splitting patterns) and confirm regioselectivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine/sulfur atoms .

- HPLC-PDA : Quantifies purity (>95%) and monitors byproducts from sulfonylation steps .

[Advanced] How should researchers resolve contradictions in spectroscopic data during mechanistic studies?

Contradictions often arise from dynamic effects (e.g., rotamers in the tosyl group) or solvent-dependent conformational changes. Strategies include:

- Variable-temperature NMR to probe exchange broadening .

- Comparative analysis of DFT-simulated vs. experimental -NMR shifts (±2 ppm tolerance) .

- X-ray crystallography to confirm dominant conformers in the solid state .

- 2D NMR (e.g., NOESY) to identify through-space interactions in solution .

[Basic] What reactor design principles apply to scaling up this compound’s synthesis?

- Continuous flow reactors : Minimize thermal degradation during exothermic steps (e.g., sulfonylation) and improve mixing for biphasic reactions .

- Membrane separation : Efficiently removes unreacted diethylamine or tosyl chloride .

- Safety considerations : Use pressure-relief systems for reactions involving volatile bases (e.g., 3-picoline) .

[Advanced] How can chemoinformatics optimize the design of bioactivity-focused derivatives?

- Structure-activity relationship (SAR) modeling : Train models on pyridin-2-amine derivatives with known biological targets (e.g., kinase inhibition) .

- Free-energy perturbation (FEP) : Predicts binding affinity changes for modifications to the pyrrolidine or diethylamino groups .

- ADMET profiling : Prioritize derivatives with favorable solubility (LogP <3) and metabolic stability (CYP450 inhibition assays) .

[Basic] What safety protocols are essential for handling reactive intermediates?

- Tosyl chloride : Use anhydrous conditions and quench excess reagent with ice-cold sodium bicarbonate .

- Pyrrolidine derivatives : Employ inert atmospheres (N/Ar) to prevent oxidation .

- Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

[Advanced] What methodologies validate reaction mechanisms involving transient intermediates?

- Trapping experiments : Add radical scavengers (e.g., TEMPO) or electrophiles to isolate intermediates .

- Kinetic isotope effects (KIE) : Compare to distinguish between concerted and stepwise pathways .

- Operando spectroscopy : Monitor reactions in real-time via Raman or IR to detect short-lived species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.